molecular formula C9H7NO2 B1589861 4-Cyano-2-methylbenzoic acid CAS No. 1975-53-7

4-Cyano-2-methylbenzoic acid

Cat. No. B1589861
M. Wt: 161.16 g/mol
InChI Key: NIDKGLRXRBFGEN-UHFFFAOYSA-N
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Patent
US08431514B2

Procedure details

To a solution of 4-cyano-2-methylbenzoic acid methyl ester (Example 3.6) (61 g, 348 mmol) in a mixture of water (0.360 ml) and tetrahydrofuran (1.4 l) was added lithium hydroxide hydrate (31.4 g, 748.2 mmol). The reaction mixture was stirred at ambient temperature for 3 hours. The reaction mixture was concentrated. The residue was acidified by addition of aqueous hydrochloric acid (1N) and extracted with a mixture of methanol and chloroform (5:95). The organic phase was dried over sodium sulfate and concentrated. The residue was crystallized in a mixture of ethyl acetate andcyclohexane to give 4-cyano-2-methylbenzoic acid (55.5 g, 99% yield).
Quantity
61 g
Type
reactant
Reaction Step One
Name
Quantity
0.36 mL
Type
solvent
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
31.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([C:10]#[N:11])=[CH:6][C:5]=1[CH3:12].O.[OH-].[Li+]>O.O1CCCC1>[C:10]([C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:13])=[O:2])=[C:5]([CH3:12])[CH:6]=1)#[N:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C#N)C)=O
Name
Quantity
0.36 mL
Type
solvent
Smiles
O
Name
Quantity
1.4 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
lithium hydroxide hydrate
Quantity
31.4 g
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
The residue was acidified by addition of aqueous hydrochloric acid (1N)
EXTRACTION
Type
EXTRACTION
Details
extracted with a mixture of methanol and chloroform (5:95)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized in a mixture of ethyl acetate andcyclohexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1=CC(=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 55.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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